molecular formula C16H12O7 B1249540 Ophioglonol

Ophioglonol

Cat. No.: B1249540
M. Wt: 316.26 g/mol
InChI Key: NWYYMLNNXGJOKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ophioglonol is a hydroxy homoflavonoid that is 2-phenyl-4H-chromen-4-one substituted by hydroxy groups at positions 5, 7, 3' and 4' and a hydroxymethyl group at position 3. It is isolated from the whole plant of Ophioglossum pedunculosum. It has a role as a plant metabolite.

Scientific Research Applications

Homoflavonoids from Ophioglossum Petiolatum

Research on Ophioglossum petiolatum, a species related to Ophioglonol, has identified several homoflavonoids, including this compound itself. These compounds exhibit slight anti-HBV (Hepatitis B virus) surface antigen activity, suggesting potential antiviral applications (Lin et al., 2005).

Ophiopogon Japonicus: A Review

Though not directly about this compound, research on Ophiopogon japonicus highlights the importance of homoisoflavonoids (a category to which this compound belongs) in traditional medicine. These compounds contribute to the plant's broad pharmacological activities, including anti-inflammatory, anticancer, and anti-diabetes effects (Chen et al., 2016).

Ophiopogonin D in Cardiovascular Therapy

Research into Ophiopogonin D, another compound closely related to this compound, demonstrates its potential in preventing H2O2-induced injury in vascular endothelial cells. This highlights a possible application of this compound-related compounds in cardiovascular disease treatment (Qian et al., 2010).

Flavonoids of Ophioglossum Thermale

A study on Ophioglossum thermale, which directly mentions this compound, isolated various flavonoids, including this compound. These compounds are integral to understanding the pharmacological potential of the plant in traditional and modern medicine (Hu et al., 2016).

Peroxy Fatty Acids with Antibacterial Activity

Research on Ophioglossum thermale also led to the discovery of new peroxy fatty acids, alongside known compounds like this compound. This study indicates that this compound and related compounds could have antibacterial applications, contributing to the plant's medicinal value (Dong et al., 2016).

Properties

Molecular Formula

C16H12O7

Molecular Weight

316.26 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(hydroxymethyl)chromen-4-one

InChI

InChI=1S/C16H12O7/c17-6-9-15(22)14-12(21)4-8(18)5-13(14)23-16(9)7-1-2-10(19)11(20)3-7/h1-5,17-21H,6H2

InChI Key

NWYYMLNNXGJOKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)CO)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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